2-(2-Aminonaphthalen-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminonaphthalen-1-yl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with ammonia or an amine under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in diethyl ether at room temperature. The reaction proceeds as follows: [ \text{2-(Naphthalen-1-yl)acetonitrile} + \text{LiAlH}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminonaphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(2-Aminonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminonaphthalen-1-yl)acetonitrile involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(naphthalen-2-yl)acetonitrile: Similar structure but with the amino group at a different position on the naphthalene ring.
Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile moiety.
Uniqueness
2-(2-Aminonaphthalen-1-yl)acetonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-aminonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6H,7,14H2 |
InChI Key |
CJMGDQUVHODPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.